5-Bromo-4-chloro-3-indolyl sulfate potassium salt
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Overview
Description
5-Bromo-4-chloro-3-indolyl sulfate potassium salt is a chemical compound widely used in biomedical research. It is known for its role as a substrate in various enzymatic assays, particularly for detecting β-galactosidase activity. This compound is a derivative of indole, a significant heterocyclic system in natural products and drugs.
Mechanism of Action
Target of Action
The primary target of 5-Bromo-4-chloro-3-indolyl sulfate potassium salt is the sulfatase enzyme . Sulfatases play a crucial role in the modification of sulfate esters, a process that is vital for various biological activities.
Mode of Action
This compound acts as a substrate for the sulfatase enzyme . The enzyme cleaves the sulfate group from the substrate, resulting in the formation of a product that can be easily detected, aiding in the study of the enzyme’s activity .
Biochemical Pathways
The action of this compound primarily affects the sulfatase pathway . The cleavage of the sulfate group is a key step in this pathway, influencing various downstream effects. The exact downstream effects can vary depending on the specific sulfatase enzyme and the biological context.
Pharmacokinetics
Its solubility in water (50 mg/ml) suggests that it could have good bioavailability
Result of Action
The cleavage of this compound by sulfatase enzymes results in the formation of a detectable product . This allows for the visual identification of enzymatic activity, aiding in the treatment of various diseases including cancer and genetic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-indolyl sulfate potassium salt typically involves the bromination and chlorination of indole derivatives. The process begins with the preparation of 5-bromo-4-chloro-1H-indole, which is then reacted with sulfuric acid to form the sulfate ester. The final step involves neutralizing the sulfate ester with potassium hydroxide to obtain the potassium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-3-indolyl sulfate potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indigo dyes.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Atmospheric oxygen or chemical oxidants like potassium permanganate.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5,5′-dibromo-4,4′-dichloro-indigo.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-4-chloro-3-indolyl sulfate potassium salt is extensively used in scientific research, including:
Chemistry: As a reagent in synthetic organic chemistry for the preparation of indole derivatives.
Biology: As a substrate for detecting β-galactosidase activity in gene expression studies.
Medicine: In drug discovery for screening enzyme inhibitors and activators.
Industry: Used in the production of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate: Similar structure but with a different halogen substitution pattern.
Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate: Similar compound with a phosphate group instead of a sulfate group.
Uniqueness
5-Bromo-4-chloro-3-indolyl sulfate potassium salt is unique due to its specific halogen substitution pattern and sulfate ester group, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
potassium;(5-bromo-4-chloro-1H-indol-3-yl) sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO4S.K/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;/h1-3,11H,(H,12,13,14);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BONBCMDYPZGTEU-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OS(=O)(=O)[O-])Cl)Br.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClKNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635399 |
Source
|
Record name | Potassium 5-bromo-4-chloro-1H-indol-3-yl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6578-07-0 |
Source
|
Record name | Potassium 5-bromo-4-chloro-1H-indol-3-yl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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